![molecular formula C5H4O2 B583400 Furfural-d4 (Stabilized with BHT) CAS No. 1219803-80-1](/img/structure/B583400.png)
Furfural-d4 (Stabilized with BHT)
Overview
Description
Furfural-d4 (Stabilized with BHT) is a variant of furfural, a furanic aldehyde . It is often used in the Flavours & Fragrances category and is associated with functional groups like Aldehydes & Acetals, Heterocycles .
Molecular Structure Analysis
The molecular structure of Furfural-d4 (Stabilized with BHT) is associated with a molecular weight of 100.11 . Its molecular formula is C5H4O2 .Chemical Reactions Analysis
Furfural, the unlabeled form of Furfural-d4, is a versatile platform molecule that can be converted into a variety of chemicals, biofuels, and additives . It serves as a key furan inhibitor, acting synergistically with other inhibitors present in the hydrolysate .Physical And Chemical Properties Analysis
Furfural-d4 (Stabilized with BHT) is a pale yellow to very dark brown oil . It is hygroscopic and stable if stored under recommended conditions . Furfural, the unlabeled compound, is known for its excellent physical and chemical properties, allowing its application in the generation of various products .Scientific Research Applications
Renewable Platform Compound for Chemical Production Furfural, derived from lignocellulosic biomass, is a renewable platform compound for the sustainable production of biofuels and biochemicals. Its highly functionalized molecular structure makes it an ideal raw material for the production of value-added chemicals containing oxygen atoms. Catalytic processes such as hydrogenation, hydrogenolysis, and oxidation are employed to convert furfural into C4 and C5 chemicals (Li, Jia, & Wang, 2016).
Hydrogenation on Cu/SiO2 Catalysts Furfural can be hydrogenated on Cu/SiO2 catalysts, a process studied extensively using kinetics and density function theory calculations. This process involves significant adsorption and activation energies, offering insights into the nature of the surface species and potential intermediate pathways (Sitthisa et al., 2011).
Catalytic Dehydration for Biochemical Production Furfural is produced by catalytic dehydration of D-xylose in a water-organic solvent biphasic system. This process, which can be performed in batch or continuous reactors, has significant potential in the renewable production of biochemicals and biofuels (Li et al., 2015).
Intensified Biorefinery Process for Furfural Production The biorefinery production process of furfural from lignocellulosic biomass has been developed with a focus on process heat integration and intensification. This approach aims to improve energy efficiency and reduce the environmental impact of furfural production (Nhien et al., 2016).
Production of Furan Derivatives from Biomass Furfural, along with 5-hydroxymethylfurfural (HMF), can be produced by dehydration of biomass-derived carbohydrates. This process is significant for creating sustainable substitutes for petroleum-based building blocks in the production of chemicals and plastics (Chheda, Román‐Leshkov, & Dumesic, 2007).
Enhancing Conversion of D-xylose into Furfural The conversion of D-xylose to furfural can be enhanced using chloride salts as co-catalysts. This catalytic combination offers potential in producing furfural at lower temperatures, which is beneficial for energy conservation and environmental sustainability (Lopes, Dussan, & Leahy, 2017).
Microwave-Assisted Furfural Production Microwave-assisted reactions facilitate the efficient conversion of xylose and xylan to furfural, showcasing a green synthetic methodology for furfural production from biomass sources like wheat straw and flax shives (Yemiş & Mazza, 2011).
Furfural Recovery via Gas Stripping Assisted Vapor Permeation A novel method for furfural recovery using gas stripping assisted vapor permeation with a polydimethylsiloxane membrane has been developed. This method is more energy-efficient compared to conventional methods and shows promise for industrial applications (Hu et al., 2015).
Safety and Hazards
Future Directions
Furfural, the unlabeled compound, has been identified as one of the most promising chemical platforms directly derived from biomass . The future prospective and challenges in the utilization of furfural through chemo- and bio-catalysis are also put forward for the further design and optimization of catalytic processes for the conversion of furfural .
Mechanism of Action
Target of Action
Furfural-d4, also known as FURFURAL-D4, is primarily used as an enzyme inhibitor . .
Biochemical Pathways
Furfural-d4 is derived from furfural, a naturally occurring substance present in wood and various plant materials . Furfural can be further converted into a variety of high-value-added chemicals, including furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone
Action Environment
Furfural-d4 is stabilized with BHT (butylated hydroxytoluene), which prolongs its shelf life . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
Furfural-d4 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms. For instance, Furfural-d4 can act as an enzyme inhibitor, affecting the activity of certain enzymes .
Cellular Effects
The effects of Furfural-d4 on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, different concentrations of Furfural-d4 exert different effects on mitochondria: low-dose Furfural-d4 reduces reactive oxygen species (ROS) production, maintains mitochondrial transmembrane potential, and inhibits apoptosis pathway activation, while high-dose Furfural-d4 leads to the opposite effects .
Molecular Mechanism
The molecular mechanism of action of Furfural-d4 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Furfural-d4 exerts its effects at the molecular level, which can be attributed to its highly functionalized molecular structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furfural-d4 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Furfural-d4 vary with different dosages in animal models. Low-dose Furfural-d4 reduced ethanol-induced toxicity in the liver, suggesting that consuming food or beverages containing the appropriate level of Furfural-d4 when drinking alcohol may be a convenient and useful way to prevent Alcohol-associated liver disease (ALD) .
Metabolic Pathways
Furfural-d4 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Furfural-d4 within cells and tissues involve interactions with transporters or binding proteins
properties
IUPAC Name |
deuterio-(3,4,5-trideuteriofuran-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBBIBNJHNGZAN-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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